Cas no 5256-66-6 (Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel-)

Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- structure
5256-66-6 structure
Product Name:Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel-
CAS No:5256-66-6
MF:C12H22O2
MW:198.301884174347
CID:376935
PubChem ID:110636
Update Time:2025-04-19

Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel-
    • (1alpha,2beta,5alpha)-5-(isopropyl)-2-methylcyclohexyl acetate
    • ,5α)-5-(isopropyl)-2-methylcyclohexyl acetate
    • Carvomenthyl acetate
    • AI3-03437
    • NS00122439
    • Neocarvomenthyl acetate
    • DTXSID701158049
    • 5256-66-6
    • JAKFDYGDDRCJLY-YUSALJHKSA-N
    • EINECS 226-058-9
    • Cyclohexanol, 2-methyl-5-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel-
    • Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, (1alpha,2beta,5alpha)-
    • Inchi: 1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12-/m1/s1
    • InChI Key: JAKFDYGDDRCJLY-YUSALJHKSA-N
    • SMILES: O(C(C)=O)[C@@H]1C[C@H](C(C)C)CC[C@H]1C

Computed Properties

  • Exact Mass: 198.16206
  • Monoisotopic Mass: 198.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.92
  • Boiling Point: 229.1°Cat760mmHg
  • Flash Point: 94.4°C
  • Refractive Index: 1.448
  • PSA: 26.3

Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- Related Literature

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